Ethoxymethylenemalononitrile

概要

説明

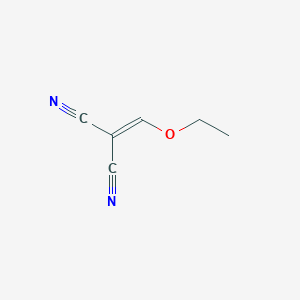

Ethoxymethylenemalononitrile (EMMN) is a highly reactive, electron-deficient acrylonitrile derivative with the chemical formula C₆H₅N₂O. Its structure features an ethoxy group (–OCH₂CH₃) attached to a methylene bridge (–CH₂–) linked to two nitrile groups (–CN), making it a versatile reagent in heterocyclic synthesis . EMMN is synthesized via the reaction of 1,1',1''-[methyltriethoxy]triethane with acrylonitrile in the presence of acetic anhydride, offering a cost-effective route to fused pyrazoles, pyrimidines, and triazoles . Key applications include the synthesis of antimicrobial agents (e.g., pyrazolopyrimidines) , anti-inflammatory compounds (e.g., pyrazoloimidazoles) , and antimalarial scaffolds (e.g., 2,4-diaminopyrimidines) .

準備方法

Synthetic Routes and Reaction Conditions

Ethoxymethylenemalononitrile can be synthesized through several methods. One common approach involves the reaction of malononitrile with triethyl orthoformate in the presence of a catalyst such as anhydrous lithium chloride. The reaction mixture is heated to 78-85°C, and ethanol produced during the reaction is removed by distillation. The residual liquid is then cooled and crystallized to obtain the desired product .

Another method involves the continuous synthesis of (ethoxymethylene)malononitrile. In this process, malononitrile, triethyl orthoformate, and acetic anhydride are continuously introduced into a reactor for a substitution reaction. The generated product is continuously discharged, and the reaction conditions are optimized to avoid the decomposition of raw materials .

Industrial Production Methods

The industrial production of (ethoxymethylene)malononitrile typically follows the synthetic routes mentioned above, with modifications to enhance efficiency and reduce costs. The use of continuous reactors and environmentally friendly solvents is emphasized to improve safety and yield .

化学反応の分析

Types of Reactions

Ethoxymethylenemalononitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Cyclization Reactions: It serves as a building block for the synthesis of heterocycles such as pyrazoles and pyrimidines.

Common Reagents and Conditions

Common reagents used in reactions with (ethoxymethylene)malononitrile include nucleophiles like amines and hydrazines. Reaction conditions often involve heating and the use of solvents such as ethanol or methanol .

Major Products Formed

The major products formed from reactions involving (ethoxymethylene)malononitrile include various heterocyclic compounds, which are valuable intermediates in pharmaceutical and agrochemical industries .

科学的研究の応用

Industrial Applications

Ethoxymethylenemalononitrile serves as a crucial intermediate in various chemical syntheses, particularly in pharmaceuticals and agrochemicals.

Pharmaceutical Intermediates

- EMM is notably used in the synthesis of milrinone , a phosphodiesterase inhibitor used for heart failure treatment. Its role as an intermediate allows for the efficient production of this important drug .

Agrochemical Production

- The compound is also utilized in developing certain agrochemicals, contributing to the formulation of effective pesticides and herbicides due to its reactive functional groups that can be modified to create various derivatives.

Case Study 1: Synthesis Optimization for Milrinone Production

A study demonstrated the use of EMM as a key intermediate in milrinone synthesis, focusing on optimizing reaction conditions to enhance yield and purity. The researchers employed a continuous flow reactor to minimize side reactions and improve product quality. The final product achieved a purity level exceeding 90%, showcasing the effectiveness of EMM in pharmaceutical applications .

Case Study 2: Environmental Impact Assessment

Another investigation assessed the environmental impact of traditional vs. continuous synthesis methods for EMM. The continuous method significantly reduced solvent usage and waste generation, aligning with green chemistry principles. This study highlighted the importance of EMM not only as a chemical intermediate but also as a model for sustainable practices in chemical manufacturing .

作用機序

The mechanism of action of (ethoxymethylene)malononitrile involves its ability to act as a nucleophile or electrophile in various reactions. Its molecular structure allows it to participate in cyclization and substitution reactions, forming stable intermediates and products. The compound’s reactivity is influenced by the presence of electron-withdrawing nitrile groups, which stabilize the transition states during reactions .

類似化合物との比較

Comparison with Structural Analogs

EMMN belongs to a class of methylene malononitrile derivatives, where substituents on the methylene group dictate reactivity, solubility, and product outcomes. Below is a systematic comparison with key analogs:

Table 1: Structural and Functional Comparison of EMMN with Analogs

Reactivity Differences

- Amino Group Interactions: EMMN reacts sluggishly with weakly nucleophilic amines (e.g., 3-amino-5-phenyl-4-phenylazoisoxazole) compared to 3-aminopyrazoles, requiring prolonged reflux in ethanolic NaOEt . In contrast, BMM undergoes disproportionation with isothiosemicarbazones to form triazoles under milder conditions .

- Electronic Effects: The electron-withdrawing ethoxy group in EMMN enhances electrophilicity at the methylene carbon, favoring nucleophilic attacks. By comparison, the ester group in ethyl ethoxymethylenecyanoacetate reduces electron deficiency, leading to slower cyclization .

- Cyclization Outcomes : EMMN forms seven-membered 1,2-diazepines under reflux with DBU catalysis, whereas BMM yields five-membered triazoles .

Physicochemical Properties

- Solubility: EMMN’s ethoxy group enhances solubility in polar solvents (e.g., ethanol), facilitating reactions under reflux . BMM, with methylthio groups, is less polar and may require aprotic solvents.

- Spectroscopic Data: EMMN exhibits characteristic IR bands at 2210 cm⁻¹ (C≡N stretching) and 1650 cm⁻¹ (C=O in derivatives) . Ethyl ethoxymethylenecyanoacetate shows ester C=O stretches near 1724 cm⁻¹ .

生物活性

Ethoxymethylenemalononitrile (EMM) is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed examination of the biological activity of EMM, including its synthesis, mechanisms of action, and relevant case studies.

This compound is a synthetic compound characterized by the formula . It appears as a white to off-white crystalline powder, soluble in organic solvents like methanol and ethanol, with a melting point between 65-67°C and a boiling point of 160°C at reduced pressure . The synthesis typically involves the reaction of malononitrile with triethyl orthoformate in the presence of acetic anhydride, yielding EMM with a high yield under controlled conditions .

The biological activity of EMM is primarily attributed to its ability to participate in Michael addition reactions. This reactivity allows it to form adducts with various nucleophiles, including guanidines and amidines, leading to cyclization processes that can result in biologically active derivatives .

Table 1: Summary of Reaction Conditions for EMM Derivatives

| Reaction Component | Conditions | Yield (%) |

|---|---|---|

| EMM + Guanidine | Mild conditions, ethanol as solvent | 85 |

| EMM + 2-Aminopyridines | Nucleophilic attack | 75 |

| EMM + Cyclohexanone | Strong base catalyst | 90 |

Antitumor Activity

Recent studies have indicated that EMM exhibits significant cytotoxic properties against various cancer cell lines. For instance, in vitro assays demonstrated that EMM derivatives synthesized from its reaction with acetamidine showed promising antitumor activity. The mechanism involves the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways .

Case Study: Cytotoxic Effects on Meth A Sarcoma Cells

In a notable experiment, EMM was administered to mice bearing Meth A sarcoma cells. Results indicated enhanced cytotoxic activity in splenocytes sensitized by EMM treatment compared to untreated controls. This suggests that EMM may enhance immune responses against tumor cells .

Antimicrobial Activity

EMM has also been evaluated for its antimicrobial properties. Studies indicate that certain derivatives possess potent activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of EMM is crucial for optimizing its biological activity. Variations in substituents on the malononitrile moiety significantly affect its reactivity and biological effects. For example, modifications at the ethoxy group enhance solubility and bioavailability, leading to improved therapeutic outcomes.

Table 2: SAR Analysis of EMM Derivatives

| Derivative Structure | Activity Type | Observed Effect |

|---|---|---|

| Ethoxy group modified | Antitumor | Increased apoptosis |

| Hydroxyethyl substitution | Antimicrobial | Broader spectrum |

| Methylated derivatives | Enhanced cytotoxicity | Higher efficacy |

Q & A

Basic Research Questions

Q. How is ethoxymethylenemalononitrile synthesized, and what structural features govern its reactivity?

this compound is synthesized via refluxing 1,1',1''-[methyltriethoxy]triethane and acrylonitrile in the presence of acetic anhydride. The electron-withdrawing cyano groups and ethoxy substituent enhance its electrophilicity, making it reactive toward nucleophiles like amines or hydrazines. The ethoxy group also stabilizes intermediates during cyclization reactions . Key structural features include conjugated π-bonds (C=C and C≡N) and steric accessibility, enabling diverse heterocyclic syntheses.

Q. What are standard reaction conditions for this compound in heterocyclic synthesis?

Typical conditions involve sodium ethoxide (NaOEt) in ethanol under reflux (e.g., 80°C for 4–10 hours). For example, condensation with 3-aminopyrazoles requires NaOEt catalysis, while cyclocondensation with ketones (e.g., 4-hydrazinoquinoline) uses piperidine as a base. Reaction times and temperatures vary: lower temperatures (20–60°C) favor Michael adducts, while reflux promotes cyclization (e.g., pyrazoloimidazoles) .

Q. How is this compound used to synthesize pyrazole derivatives?

Pyrazole formation involves hydrazine hydrate reacting with the reagent. Theoretical studies (DFT, meta-GGA) show nucleophilic attack on the cyanide group (Route 2) is favored over the C=C bond (Route 1). Methanol reduces activation energy (ΔG‡ from 34.4 to 26.7 kcal/mol), enhancing cyclization efficiency .

Advanced Research Questions

Q. How does amino group reactivity in substrates influence condensation outcomes?

The reactivity of amino groups varies with electronic and steric factors. For example, 3(5)-aminopyrazoles react readily with this compound under mild conditions, while less nucleophilic amines (e.g., 3-amino-5-phenylisoxazole) require harsher reflux with NaOEt. Reduced electron density in the amino group (due to aryl substituents) necessitates prolonged reaction times to achieve condensation .

Q. What computational methods predict reaction pathways for this compound?

Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are used to study chemoselectivity. For pyrazole synthesis, solvent-phase calculations (e.g., methanol) reveal stabilization of transition states via hydrogen bonding. Meta-GGA functionals (e.g., M06-2X) provide accurate activation energies, guiding experimental design .

Q. How to resolve contradictions in product formation under varying conditions?

Contradictions arise from competing pathways. For example:

- At 40°C, this compound forms enaminone derivatives (e.g., 10a ).

- Under reflux with DBU, cyclization to 1,2-diazepines (e.g., 11a–d ) occurs .

Analytical techniques (IR, NMR) and kinetic studies differentiate intermediates. IR bands at 2210 cm⁻¹ (C≡N) and 1650 cm⁻¹ (C=O) confirm product identity .

Q. What strategies improve selectivity in multi-component reactions?

- Solvent control : Polar aprotic solvents (e.g., DMA) favor imidazo[1,2-b]pyrazole formation, while ethanol promotes pyrimidine derivatives .

- Catalyst choice : Piperidine enhances cyclocondensation yields (up to 82%) compared to DBU .

- Stoichiometry : A 1.5:1 molar ratio of this compound to 1-(4-pyridyl)-2-acetone minimizes side products in milrinone synthesis .

Q. How does solvent polarity influence chemoselectivity?

Methanol stabilizes zwitterionic intermediates via solvation, lowering activation barriers. For pyrazole synthesis, solvent polarity shifts selectivity from Route 1 (gas phase) to Route 2 (solvent phase) by stabilizing charge-separated transition states .

Q. Methodological Considerations

Q. What analytical techniques validate this compound-derived products?

- IR spectroscopy : Conjugated C≡N (2210 cm⁻¹) and C=O (1650 cm⁻¹) stretches confirm cyclization.

- Elemental analysis : Matches calculated values (e.g., C: 62.29%, H: 3.85% for compound 5 ) .

- X-ray crystallography : Resolves ambiguous structures (e.g., tert-butyl 6-amino-5-cyano derivatives) .

Q. How to optimize yields in large-scale syntheses?

特性

IUPAC Name |

2-(ethoxymethylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-2-9-5-6(3-7)4-8/h5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEICGMPRFOJHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059551 | |

| Record name | Ethoxymethylenemalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123-06-8 | |

| Record name | 2-(Ethoxymethylene)propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxymethylenemalononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 123-06-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedinitrile, 2-(ethoxymethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethoxymethylenemalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxymethylenemalononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOXYMETHYLENEMALONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91PS2PWB1Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。